6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group at the 6th position, an indazole moiety at the 3rd position, and a methyl group at the 2nd position. The compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Indazole Moiety: The indazole moiety can be introduced through a nucleophilic substitution reaction, where the chloro-substituted quinazolinone reacts with an indazole derivative in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinazolinone core at the 2nd position using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(1H-indazol-5-yl)quinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.
6-Chloro-3-(1H-indazol-5-yl)-2-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a methyl group at the 2nd position.
6-Chloro-3-(1H-indazol-5-yl)-2-ethylquinazolin-4(3H)-one: Contains an ethyl group instead of a methyl group at the 2nd position.
Uniqueness
6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
708212-94-6 |
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Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
6-chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11ClN4O/c1-9-19-15-4-2-11(17)7-13(15)16(22)21(9)12-3-5-14-10(6-12)8-18-20-14/h2-8H,1H3,(H,18,20) |
InChI Key |
ZLXIVBVPCIXBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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